molecular formula C21H22O7 B600778 Wushanicaritin CAS No. 521-45-9

Wushanicaritin

Cat. No.: B600778
CAS No.: 521-45-9
M. Wt: 386.40
InChI Key:
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Description

Wushanicaritin is a natural polyphenol compound . It exhibits significant antioxidant activity, antitumor effects, and anti-inflammatory properties . It is known to exert many biological activities .


Synthesis Analysis

This compound is one of the leading prenylated flavonol products. It can be synthesized from Icariin, a prenylated flavonol glycoside with low cost . A combination of cellulase and trifluoacetic acid hydrolysis could effectively remove rhamnose and glucose from icariin .


Molecular Structure Analysis

The molecular formula of this compound is C21H22O7 . Its structure was elucidated as 8-γ-hydroxy-γ,γ-dimethylpropyl-3,5,7-trihydroxy-4’-methoxyflavone based on NMR and ESI-MS spectroscopic analysis .


Chemical Reactions Analysis

This compound undergoes glucuronidation by pooled human liver microsomes (HLM), human intestine microsomes, and individual uridine diphosphate-glucuronosyltransferase (UGT) enzymes . UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 were identified as the main UGT contributors responsible for this compound glucuronidation .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 386.4 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 7 . Its exact mass is 386.13655304 g/mol . It is a solid substance with a light yellow to yellow color .

Scientific Research Applications

Traditional Medicine and Preventive Health Care

Wushanicaritin has been recognized in traditional Chinese medicine for its preventive and therapeutic properties against several diseases. A landmark study highlighted its application within the context of infectious disease outbreaks, notably the COVID-19 pandemic. Historical and contemporary research evidence points to the efficacy of Chinese herbal formulas containing this compound in preventing contagious respiratory virus diseases, including SARS and H1N1 influenza. These studies underline the potential of this compound-containing formulas to bolster immunity and offer a complementary approach to preventing viral infections (Luo et al., 2020).

Agricultural Enhancement and Water Use Efficiency

In the realm of agriculture, this compound has been implicated in studies aimed at improving water use efficiency (WUE) in crop production. Research conducted in the North China Plain, a critical area for China's grain production, has demonstrated the potential of this compound to contribute to sustainable agriculture by enhancing WUE. This encompasses various strategies, including cultivar selection, irrigation management, and the use of organic amendments to improve soil health and crop resilience against drought stress (Zhang, Qin, & Xie, 2016).

Environmental Conservation and Ecosystem Management

This compound's application extends to environmental conservation, particularly in the management of ecosystems and natural resources. Studies on ecotourism development, for example, have considered the integration of traditional knowledge, including the use of this compound, in preserving natural landscapes and promoting sustainable tourism practices. This approach underscores the importance of balancing economic development with the preservation of ecological integrity (Yan, Wang, Wang, & Ran, 2016).

Mechanism of Action

Target of Action

Wushanicaritin is a natural polyphenol compound . It primarily targets the uridine diphosphate-glucuronosyltransferase (UGT) enzymes , specifically UGT1A1 and UGT1A7 . These enzymes play a crucial role in the glucuronidation process, a major pathway for the biotransformation and elimination of many endogenous and exogenous compounds .

Mode of Action

This compound interacts with its targets, the UGT enzymes, to undergo glucuronidation . This process involves the addition of a glucuronic acid group to this compound, making it more water-soluble and easier for the body to eliminate . The glucuronidation substitutions occur at the C-3 and C-7 phenolic groups .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glucuronidation pathway . This pathway is part of the body’s phase II metabolism, which aims to make substances more water-soluble for excretion . The glucuronidation of this compound leads to the formation of two glucuronides, G1 and G2 .

Pharmacokinetics

The pharmacokinetics of this compound involve its metabolism by the liver and intestine microsomes via the glucuronidation pathway . The intrinsic clearance (CLint) values for G1 and G2 are 1.25 and 0.69 mL/min/mg, respectively, indicating efficient glucuronidation in human liver microsomes (HLM) . The understanding of this compound’s glucuronidation is crucial for predicting its pharmacokinetics and bioavailability .

Result of Action

The action of this compound results in significant biological activities. It has been shown to possess superior intercellular antioxidant activity compared to icaritin . This compound can reverse lactate dehydrogenase release, reactive oxygen species generation, cell apoptosis, and mRNA expression related to cell apoptosis and oxidative defense, in glutamate-induced PC-12 cells . It also maintains the enzymatic antioxidant defense system and mitochondrial function .

Safety and Hazards

Wushanicaritin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Wushanicaritin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in oxidative stress and apoptosis. It has been shown to interact with lactate dehydrogenase, reactive oxygen species, and caspase-3 . This compound significantly reverses lactate dehydrogenase release and reactive oxygen species generation, thereby reducing cell apoptosis. Additionally, it maintains the enzymatic antioxidant defense system and mitochondrial function, which are essential for cellular health .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, such as PC-12 cells, this compound has demonstrated neuroprotective effects by reversing glutamate-induced neurotoxicity . It reduces cell apoptosis, reactive oxygen species generation, and lactate dehydrogenase release. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by maintaining mitochondrial function and suppressing caspase-3 activation .

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidant and antiapoptotic activities. This compound exerts its effects by binding to reactive oxygen species and inhibiting their generation . It also interacts with caspase-3, preventing its activation and subsequent cell apoptosis. Additionally, this compound maintains mitochondrial membrane potential and prevents changes in nucleus morphology, further contributing to its antiapoptotic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under experimental conditions and maintains its biological activity over extended periods . Long-term studies have shown that this compound continues to exert its neuroprotective and antioxidant effects without significant degradation . These findings suggest that this compound has potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant neuroprotective and antioxidant effects . At higher doses, there may be potential toxic or adverse effects, although specific threshold levels and toxicities have not been extensively studied

Metabolic Pathways

This compound is primarily metabolized through the glucuronidation pathway . This process involves the interaction of this compound with uridine diphosphate-glucuronosyltransferase enzymes, particularly UGT1A1 and UGT1A7 . These enzymes facilitate the conversion of this compound into its glucuronide conjugates, which are then excreted from the body. The metabolic pathway of this compound is essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through active efflux transporters . These transporters, including breast cancer resistance protein and multidrug resistance-associated proteins, play a significant role in the excretion of this compound glucuronides . The interaction of this compound with these transporters affects its localization and accumulation within cells, influencing its overall biological activity.

Subcellular Localization

This compound is primarily localized within the mitochondria and cytoplasm of cells . Its subcellular localization is crucial for its activity, as it directly interacts with mitochondrial membranes and enzymes involved in oxidative stress and apoptosis . The targeting of this compound to specific cellular compartments enhances its therapeutic potential by ensuring its effective action at the site of cellular damage.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Wushanicaritin can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2,4,5-trimethoxybenzaldehyde", "dimethyl malonate", "ethyl cyanoacetate", "piperidine", "sulfuric acid", "sodium hydroxide", "ethanol", "water", "diethyl ether" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2,4,5-trimethoxyphenyl)acetate by reacting 2,4,5-trimethoxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine as a catalyst.", "Step 2: Hydrolysis of ethyl 2-(2,4,5-trimethoxyphenyl)acetate to obtain 2-(2,4,5-trimethoxyphenyl)acetic acid by treating the ester with sodium hydroxide in ethanol.", "Step 3: Synthesis of 2-(2,4,5-trimethoxyphenyl)acetonitrile by reacting 2-(2,4,5-trimethoxyphenyl)acetic acid with sulfuric acid and sodium nitrite in water.", "Step 4: Reduction of 2-(2,4,5-trimethoxyphenyl)acetonitrile to obtain 2-(2,4,5-trimethoxyphenyl)ethylamine by using hydrogen gas and palladium on carbon catalyst.", "Step 5: Synthesis of Wushanicaritin by reacting 2-(2,4,5-trimethoxyphenyl)ethylamine with dimethyl malonate in the presence of sodium ethoxide in diethyl ether." ] }

CAS No.

521-45-9

Molecular Formula

C21H22O7

Molecular Weight

386.40

Origin of Product

United States
Customer
Q & A

Q1: What are the potential neuroprotective mechanisms of Wushanicaritin?

A1: Research suggests that this compound exhibits neuroprotective effects against glutamate-induced damage in PC-12 cells. [] These effects are attributed to several mechanisms, including:

  • Antioxidant activity: this compound demonstrates superior intercellular antioxidant activity compared to Icaritin, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. []
  • Anti-apoptotic effects: this compound effectively inhibits caspase-3 activation, a key mediator of apoptosis, and mitigates mitochondrial membrane potential loss and morphological changes in the nucleus, which are associated with cell death. []
  • Maintenance of enzymatic antioxidant defenses: this compound helps maintain the function of the enzymatic antioxidant defense system, further contributing to its protective effects against oxidative damage. []

Q2: Which enzymes are primarily involved in the metabolism of this compound, and what are the implications for its bioavailability?

A2: this compound undergoes glucuronidation, a major metabolic pathway for many drugs and natural compounds, primarily catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. [, ] Studies using human liver microsomes and expressed UGT enzymes have identified UGT1A1, 1A3, 1A7, 1A8, 1A9, and 2B7 as the major contributors to this compound glucuronidation. [] This extensive metabolism could potentially impact the bioavailability of this compound, as glucuronidation often leads to increased water solubility and excretion. [] Further research is needed to fully elucidate the impact of glucuronidation on the pharmacokinetic profile of this compound.

Q3: What roles do efflux transporters play in the cellular elimination of this compound glucuronides?

A3: Efflux transporters, specifically breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs), play a significant role in the excretion of this compound glucuronides from cells. [] Studies utilizing chemical inhibitors (Ko143, MK571) and shRNA-mediated silencing of BCRP, MRP1, MRP3, and MRP4 in UGT1A1-overexpressing HeLa cells demonstrated decreased excretion rates and increased intracellular accumulation of this compound glucuronides. [] This highlights the importance of these transporters in the elimination of this compound metabolites and suggests potential for transporter-mediated drug interactions.

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